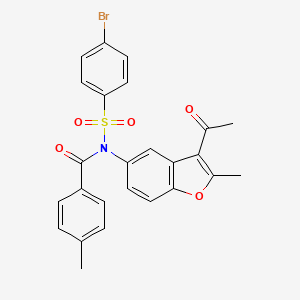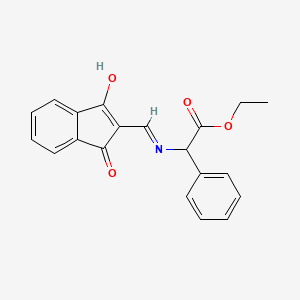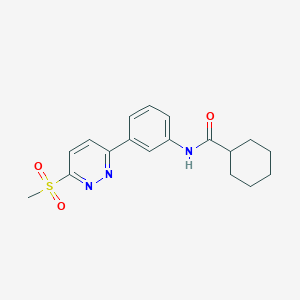![molecular formula C14H16Cl2N4O3S B2370425 1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole CAS No. 2097884-36-9](/img/structure/B2370425.png)
1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups . It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the sulfonyl, methoxymethyl, and triazole groups . The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, is a saturated cyclic structure, which means it can contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the triazole ring might participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be influenced by its molecular structure .Applications De Recherche Scientifique
- The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design biologically active compounds . Its sp3-hybridization allows efficient exploration of pharmacophore space, and its non-planarity (due to “pseudorotation”) enhances three-dimensional coverage.
- Researchers have synthesized derivatives of 1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole to explore target selectivity and optimize pharmacokinetic profiles .
Medicinal Chemistry and Drug Discovery
Mécanisme D'action
Target of Action
The compound “1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .
Biochemical Pathways
Compounds that inhibit cox-2, like some pyrrolidine derivatives, can affect the synthesis of prostaglandins, which are involved in inflammatory responses .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Without specific studies on “1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole”, it’s hard to say what the molecular and cellular effects of this compound’s action would be. Inhibition of cox-2 generally results in reduced production of prostaglandins, leading to decreased inflammation and pain .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(2,6-dichlorophenyl)sulfonylpyrrolidin-3-yl]-4-(methoxymethyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O3S/c1-23-9-10-7-20(18-17-10)11-5-6-19(8-11)24(21,22)14-12(15)3-2-4-13(14)16/h2-4,7,11H,5-6,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSZFQURRGGTMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide](/img/structure/B2370342.png)
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2370344.png)
![5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2370346.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370351.png)




![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)



![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)
